2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide
Description
2-{[4-Amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide is a 1,2,4-triazole-based acetamide derivative characterized by a 4-fluorophenyl substituent at position 5 of the triazole ring and a 2,5-dimethylphenyl group attached to the acetamide moiety. The 4-fluorophenyl group is hypothesized to enhance pharmacological activity by improving binding affinity to target enzymes like cyclooxygenase-2 (COX-2), while the 2,5-dimethylphenyl substituent may influence metabolic stability and solubility .
Properties
Molecular Formula |
C18H18FN5OS |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C18H18FN5OS/c1-11-3-4-12(2)15(9-11)21-16(25)10-26-18-23-22-17(24(18)20)13-5-7-14(19)8-6-13/h3-9H,10,20H2,1-2H3,(H,21,25) |
InChI Key |
VKBDMWSWMQFJFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps:
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Formation of the Triazole Ring: : The synthesis begins with the preparation of the triazole ring. This can be achieved by reacting 4-fluorobenzonitrile with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with carbon disulfide and potassium hydroxide to yield 4-amino-5-(4-fluorophenyl)-1,2,4-triazole-3-thiol.
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Acetamide Formation: : The next step involves the synthesis of the acetamide moiety. This is done by reacting 2,5-dimethylaniline with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(2,5-dimethylphenyl)acetamide.
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Coupling Reaction: : Finally, the triazole thiol and the acetamide are coupled together using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the nitro group if present in derivatives, converting it to an amine group.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be done using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be modified to create a variety of derivatives with different properties.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. The triazole ring can interact with biological targets, making it useful in the design of new drugs.
Medicine
Medicinally, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and signaling pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the triazole ring.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, inhibiting their activity. This inhibition can disrupt specific biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Fluorine Substitution: The 4-fluorophenyl group in the target compound is associated with enhanced anti-exudative activity compared to non-fluorinated analogues, as fluorine introduction in the phenyl residue improves COX-2 binding .
- Aryl Acetamide Groups : Bulky substituents like 2,5-dimethylphenyl may improve metabolic stability compared to smaller groups (e.g., 3-methylphenyl in AS111) .
Analysis :
- Yields for triazole derivatives range from 50–83%, influenced by substituent steric effects .
- Melting points correlate with molecular symmetry; the target compound’s 4-fluorophenyl and 2,5-dimethylphenyl groups may result in a higher melting point than pyridinyl analogues .
Pharmacological Activity Comparison
Anti-Inflammatory Activity
Anti-Exudative Activity
- Fluorinated Analogues: 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides with 4-fluorophenyl substitutions showed superior anti-exudative effects (10 mg/kg dose) compared to diclofenac (8 mg/kg) .
Pharmacokinetic Considerations
- A related compound, potassium 2-((4-amino-5-(morfolinometyl)-4H-1,2,4-triazol-3-yl)thio)acetate, exhibited rapid absorption (t₁/₂ = 0.32 hours) but short serum half-life .
- The target compound’s 2,5-dimethylphenyl group may slow metabolism, improving bioavailability compared to smaller substituents .
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